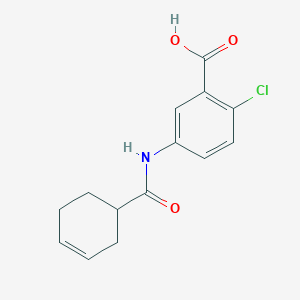![molecular formula C16H18N2 B7559949 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, also known as MMQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMQ is a member of the quinoxaline family, which is known for its diverse biological activities. MMQ has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is not fully understood, but it is believed to involve the modulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to bind to the glycine site of the NMDA receptor and enhance its activity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to inhibit the activity of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biochemical and physiological effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to reduce the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has several advantages for lab experiments, including its high potency, selectivity, and water solubility. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline is also relatively stable and can be easily synthesized. However, 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has some limitations, including its potential toxicity and limited availability. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline may also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline. One direction is to further elucidate the mechanism of action of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline, particularly its effects on glutamate and GABA receptors. Another direction is to explore the potential therapeutic applications of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the development of new derivatives of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological disorders.
合成法
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be synthesized using a variety of methods, including the condensation of 2-methylphenylamine and ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. Other methods include the reaction of 2-methylphenylamine with 1,2-dichlorobenzene, followed by the reduction of the intermediate with lithium aluminum hydride. The yield of 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
科学的研究の応用
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. 4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline has been used as a tool compound to study the role of glutamate receptors in neurodegenerative diseases and to develop new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-6-2-3-7-14(13)12-18-11-10-17-15-8-4-5-9-16(15)18/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMWQZAWNURGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)
![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)